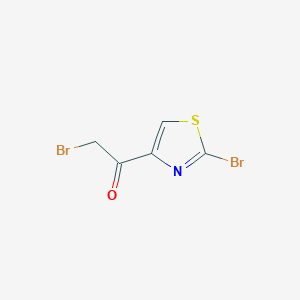
2-Bromo-1-(2-bromo-1,3-thiazol-4-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Bromo-1-(2-bromo-1,3-thiazol-4-yl)ethan-1-one” is a compound with the CAS Number: 128979-09-9 . It has a molecular weight of 206.06 . The IUPAC name for this compound is 1-(2-bromo-1,3-thiazol-4-yl)ethanone . It is in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H4BrNOS/c1-3(8)4-2-9-5(6)7-4/h2H,1H3 . This indicates that the compound contains carbon ©, hydrogen (H), bromine (Br), nitrogen (N), oxygen (O), and sulfur (S) atoms .Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 206.06 . The storage temperature for this compound is 4 degrees Celsius .科学的研究の応用
Synthesis and Characterization
Research has shown the synthesis and characterization of α-bromo chalcones containing 2-thiene ring, prepared by the condensation of 1-(thien-3-yl)ethanone with aromatic aldehydes, followed by bromination. This method highlights the versatility of brominated compounds in synthesizing chalcone derivatives, which are crucial in the development of new materials and chemical intermediates (Yakup Budak & M. Ceylan, 2009).
Complex Formation
Brominated compounds also play a significant role in forming binuclear copper(I) complexes. These complexes are synthesized through reactions involving copper(I) bromide and heterocyclic thiones, showcasing the application of brominated intermediates in coordinating chemistry and potentially in catalysis (P. Cox, P. Aslanidis, & P. Karagiannidis, 2000).
Biological Activity Studies
Brominated thiazolo benzimidazole derivatives have been synthesized and evaluated for their immunosuppressive and immunostimulating activities, demonstrating the significance of brominated compounds in medicinal chemistry for developing new therapeutic agents (H. Abdel‐Aziz, N. Hamdy, A. Gamal-Eldeen, & I. Fakhr, 2011).
Anticancer Potential
Research on imidazo[2,1-b][1,3]thiazole derivatives derived from γ-bromodipnones has shown that these compounds possess potential anticancer activities. The synthesis method and screening for antitumor activity indicate the importance of brominated compounds in developing novel anticancer agents (Л. М. Потиха & В. С. Броварец, 2020).
Molecular Docking Studies
The synthesis of dihydropyrazolyl bisthiazole derivatives as potential anticancer agents showcases the application of brominated compounds in the discovery of new drugs. Molecular docking studies further validate their interaction with cancer-related targets, underscoring the utility of these compounds in the pharmaceutical industry (Anjaneyulu Varluvothu, Krishnaiah Vaarla, R. Kesharwani, & Panaganti Leelavathi, 2022).
作用機序
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
2-bromo-1-(2-bromo-1,3-thiazol-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2NOS/c6-1-4(9)3-2-10-5(7)8-3/h2H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVTWPDZKCIDST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)Br)C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1824314-86-4 |
Source


|
| Record name | 2-bromo-1-(2-bromo-1,3-thiazol-4-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propylamine hydrochloride](/img/structure/B2677787.png)
![Ethyl 4-((benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carboxylate](/img/structure/B2677790.png)

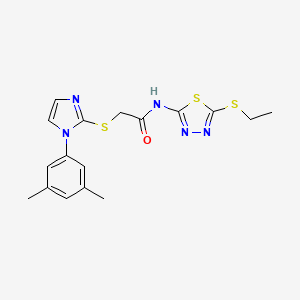
![N-ethyl-3-[2-(phenylsulfonyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2677793.png)
![N-(4-acetamidophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2677795.png)
![2-[3-Bromo-5-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B2677798.png)
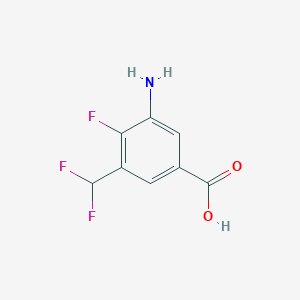
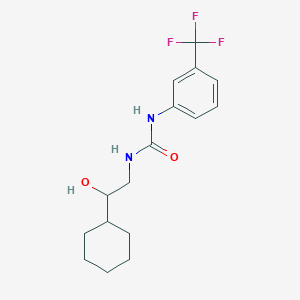

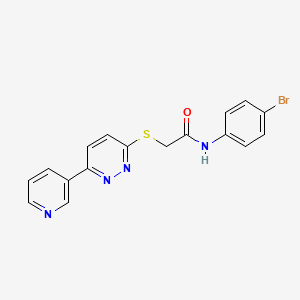

![N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2677809.png)